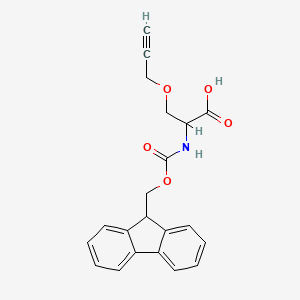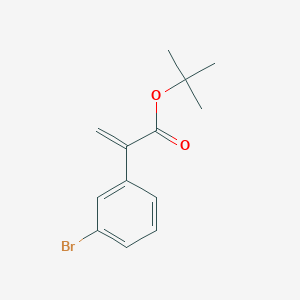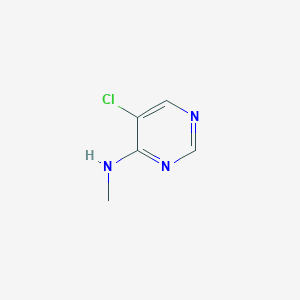
6-Methoxyisoquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxyisoquinoline-3-carbonitrile is a heterocyclic compound that belongs to the isoquinoline family It is characterized by the presence of a methoxy group at the sixth position and a carbonitrile group at the third position of the isoquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyisoquinoline-3-carbonitrile typically involves the Pictet-Spengler reaction. This reaction uses 3-methoxyl-p-phenylethylamine and 40% aqueous formaldehyde to produce 6-methoxyl-1,2,3,4-tetrahydroisoquinoline, which is then dehydrogenated to obtain the target compound . Another method involves the condensation of m-methoxybenzaldehyde with nitromethane, followed by reduction and diazotization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxyisoquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Aminoisoquinoline derivatives.
Substitution: Halogenated isoquinoline derivatives.
Aplicaciones Científicas De Investigación
6-Methoxyisoquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various bioactive molecules, including inhibitors of bacterial DNA gyrase and topoisomerase.
Material Science: This compound is used in the development of fluorescent sensors for detecting zinc and chlorine ions.
Biological Research:
Mecanismo De Acción
The mechanism of action of 6-Methoxyisoquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of bacterial DNA gyrase and topoisomerase, enzymes crucial for DNA replication and transcription . The compound binds to the active site of these enzymes, preventing them from functioning properly and thereby inhibiting bacterial growth.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxyquinoline: Similar in structure but lacks the carbonitrile group.
6-Methoxyisoquinoline: Similar but without the carbonitrile group.
3-Fluoro-6-methoxyquinoline: Contains a fluorine atom instead of a carbonitrile group.
Uniqueness
6-Methoxyisoquinoline-3-carbonitrile is unique due to the presence of both a methoxy group and a carbonitrile group on the isoquinoline ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C11H8N2O |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
6-methoxyisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-14-11-3-2-8-7-13-10(6-12)4-9(8)5-11/h2-5,7H,1H3 |
Clave InChI |
YSYCNAILKXWEJV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC(=NC=C2C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



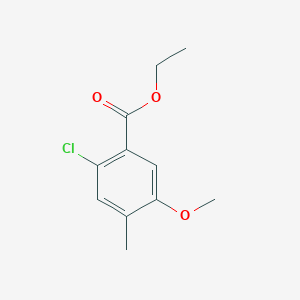
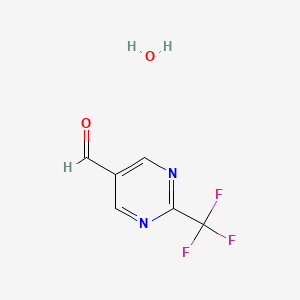

![5-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13671609.png)
